1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene
Overview
Description
1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5 and a molecular weight of 196.12 g/mol . This compound is characterized by the presence of two fluorine atoms on the benzene ring and a trifluoroethyl group attached to the fourth position of the ring. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene typically involves the introduction of fluorine atoms into the benzene ring and the attachment of the trifluoroethyl group. One common method involves the reaction of 1,2-difluorobenzene with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. similar compounds are often produced using fluorination reactions involving elemental fluorine or fluorinating agents such as sulfur tetrafluoride.
Chemical Reactions Analysis
1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation Reactions: The trifluoroethyl group can be oxidized to form trifluoroacetic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1,2-difluoro-4-ethylbenzene using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoroethyl group yields trifluoroacetic acid, while substitution reactions can introduce a wide range of functional groups onto the benzene ring.
Scientific Research Applications
1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene is primarily used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and modifications . Additionally, its unique fluorinated structure makes it useful in NMR spectroscopy for studying molecular dynamics and interactions .
In the field of medicinal chemistry, fluorinated compounds like this compound are often used as building blocks for the synthesis of pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules .
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene is not well-documented, as it is primarily used as a research tool rather than a therapeutic agent. its effects are likely mediated through interactions with proteins and other biomolecules. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with amino acid residues, influencing protein structure and function .
Comparison with Similar Compounds
1,2-Difluoro-4-(2,2,2-trifluoroethyl)benzene can be compared with other fluorinated aromatic compounds such as:
1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene: This compound has a similar structure but with the fluorine atoms positioned differently on the benzene ring.
1,1,1-Trifluoro-2-phenylethane: This compound lacks the additional fluorine atoms on the benzene ring, making it less electron-withdrawing.
2-(1,1-Difluoroethoxy)-1,1,1-trifluoroethane: This compound contains an ether linkage and has different reactivity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions with biomolecules.
Properties
IUPAC Name |
1,2-difluoro-4-(2,2,2-trifluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c9-6-2-1-5(3-7(6)10)4-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUUDFQQSQBLKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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